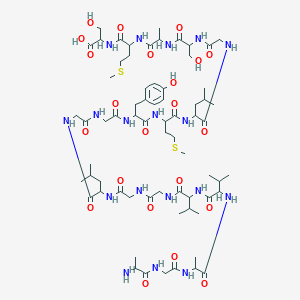
H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH, also known as this compound, is a useful research compound. Its molecular formula is C68H112N18O22S2 and its molecular weight is 1597.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1596.76399962 g/mol and the complexity rating of the compound is 3130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH is a synthetic peptide that exhibits a variety of biological activities due to its complex structure and the properties of its constituent amino acids. This article explores its synthesis, biological mechanisms, and applications in research and medicine.
Compound Overview
- Molecular Formula : C68H112N18O22S2
- Molecular Weight : 1597.9 g/mol
- Purity : Typically 95%
- Complexity Rating : 3130
This compound is synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence of amino acids. The synthesis process involves multiple steps, including resin loading, deprotection, coupling, and cleavage from the resin.
Biological Mechanisms
The biological activity of this peptide is influenced by its amino acid composition, which includes hydrophobic residues (like Leucine and Valine) and polar residues (like Serine and Glycine). These properties contribute to its interaction with various biological targets:
- Cell Signaling : The peptide may act as a ligand for specific receptors, influencing intracellular signaling pathways. This includes potential interactions with G-protein coupled receptors (GPCRs) and other membrane proteins.
- Enzyme Inhibition : Certain amino acids in the sequence are known to enhance the inhibitory effects on enzymes such as angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .
- Antioxidant Activity : Peptides with aromatic residues like Tyrosine can exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Antihypertensive Effects : Research indicates that peptides with specific sequences can inhibit ACE effectively, contributing to lower blood pressure. For instance, peptides derived from marine sources have shown significant ACE-inhibitory activity .
- Antimicrobial Properties : Some studies suggest that synthetic peptides can possess antimicrobial activity against bacteria and fungi, potentially making them useful in developing new antimicrobial agents .
- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of similar peptides have shown varying degrees of effectiveness against cancer cell lines, indicating potential applications in cancer therapy .
Case Studies
- Alanine Scanning Studies : This technique has been employed to determine the importance of specific amino acids in the biological activity of peptides. By systematically replacing residues with alanine, researchers can identify critical components that enhance or diminish activity .
- Cell Line Experiments : Various studies have utilized HEK-293 cells to assess the interaction of synthetic peptides with specific receptors. These experiments help elucidate the mechanisms by which these compounds exert their biological effects .
Comparative Analysis of Peptides
特性
IUPAC Name |
2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-(2-aminopropanoylamino)acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H112N18O22S2/c1-33(2)22-44(78-52(93)27-71-50(91)26-75-66(105)55(35(5)6)86-67(106)56(36(7)8)85-59(98)38(10)76-51(92)29-72-57(96)37(9)69)60(99)73-25-49(90)70-28-53(94)79-46(24-40-14-16-41(89)17-15-40)64(103)82-43(19-21-110-13)62(101)83-45(23-34(3)4)61(100)74-30-54(95)80-47(31-87)65(104)77-39(11)58(97)81-42(18-20-109-12)63(102)84-48(32-88)68(107)108/h14-17,33-39,42-48,55-56,87-89H,18-32,69H2,1-13H3,(H,70,90)(H,71,91)(H,72,96)(H,73,99)(H,74,100)(H,75,105)(H,76,92)(H,77,104)(H,78,93)(H,79,94)(H,80,95)(H,81,97)(H,82,103)(H,83,101)(H,84,102)(H,85,98)(H,86,106)(H,107,108) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMFHJUGTRVFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H112N18O22S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1597.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














